2-Chloro-3-fluoro-4-(methylthio)pyridine

Catalog No.
S6593093
CAS No.
1826110-14-8
M.F
C6H5ClFNS
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-4-(methylthio)pyridine

CAS Number

1826110-14-8

Product Name

2-Chloro-3-fluoro-4-(methylthio)pyridine

IUPAC Name

2-chloro-3-fluoro-4-methylsulfanylpyridine

Molecular Formula

C6H5ClFNS

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3

InChI Key

KCYJLKSBTBYLKE-UHFFFAOYSA-N

SMILES

CSC1=C(C(=NC=C1)Cl)F

Canonical SMILES

CSC1=C(C(=NC=C1)Cl)F

The exact mass of the compound 2-Chloro-3-fluoro-4-(methylthio)pyridine is 176.9815262 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3-fluoro-4-(methylthio)pyridine (CAS 1826110-14-8) is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of advanced pharmaceutical APIs and complex agrochemicals. Featuring a precisely engineered substitution pattern, this compound provides a 2-chloro site for immediate cross-coupling or nucleophilic aromatic substitution (SNAr), a 3-fluoro group that lowers the LUMO to accelerate C2 reactivity while blocking metabolic degradation, and a 4-methylthio group that serves as a stable, oxidatively activatable leaving group. For industrial procurement, this specific scaffold is selected when multi-step synthetic routes require strict orthogonal reactivity that cannot be achieved with standard dihalo-pyridines [1].

Substituting 2-chloro-3-fluoro-4-(methylthio)pyridine with simpler analogs, such as 2-chloro-4-(methylthio)pyridine or 2-chloro-3-fluoro-4-iodopyridine, leads to severe process inefficiencies. Without the 3-fluoro substituent, the activation energy for SNAr at the C2 position remains prohibitively high, often requiring harsh thermal conditions that degrade sensitive intermediates [1]. Conversely, utilizing a 4-iodo or 4-bromo analog instead of the 4-methylthio group compromises chemoselectivity during initial C2 functionalization, resulting in competing cross-coupling at the C4 position and reducing overall yield [2]. The methylthio group uniquely masks the C4 position during early-stage synthesis, allowing selective C2 modification before being oxidized to a sulfone for subsequent C4 substitution.

Precursor Suitability: Chemoselective C2-Functionalization

When subjected to standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, 2-chloro-3-fluoro-4-(methylthio)pyridine demonstrates strict regioselectivity at the C2 position. In comparative process studies, the target compound achieves >98% selective C2-arylation, whereas the common alternative 4-bromo-2-chloro-3-fluoropyridine yields a <60% mixture of C2 and C4 coupled products due to competing oxidative addition at the carbon-bromine bond. The stability of the methylthio group under these catalytic conditions prevents unwanted polymerization or oligomerization [1].

Evidence DimensionRegioselectivity in Pd-catalyzed C2-arylation
Target Compound Data>98% C2-selective coupling
Comparator Or Baseline4-bromo-2-chloro-3-fluoropyridine (<60% selectivity, mixed C2/C4 coupling)
Quantified Difference>38% improvement in regioselectivity
ConditionsStandard Suzuki-Miyaura coupling (Pd catalyst, aryl boronic acid, mild base)

Eliminates the need for costly and yield-reducing chromatographic separations of regioisomers during early-stage API manufacturing.

Synthesis Compatibility: Kinetic Activation of C2-SNAr

The presence of the highly electronegative 3-fluoro substituent significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, accelerating nucleophilic aromatic substitution (SNAr) at the adjacent C2-chloro position. Quantitative kinetic profiling demonstrates that 2-chloro-3-fluoro-4-(methylthio)pyridine undergoes SNAr with primary alkylamines at a rate 45 times faster than the non-fluorinated baseline, 2-chloro-4-(methylthio)pyridine, at 60°C. This electronic activation allows for complete conversion under milder thermal conditions [1].

Evidence DimensionRelative SNAr reaction rate (k_rel) at C2
Target Compound Data45x rate acceleration
Comparator Or Baseline2-chloro-4-(methylthio)pyridine (1x baseline)
Quantified Difference45-fold increase in reaction kinetics
ConditionsReaction with primary alkylamines in polar aprotic solvent at 60°C

Enables the use of milder reaction conditions, reducing thermal degradation of sensitive molecular payloads and lowering energy costs during scale-up.

Processability: C4-Position Masking and Late-Stage Activation

In multi-step syntheses requiring strong basic conditions or aggressive nucleophiles, the 4-methylthio group serves as a robust masking moiety. Compared to 2-chloro-3,4-difluoropyridine, which suffers from >15% premature nucleophilic displacement at the C4 position during early-stage functionalization, 2-chloro-3-fluoro-4-(methylthio)pyridine exhibits <1% background displacement at C4. The methylthio group remains intact until deliberately oxidized to a highly reactive sulfone (-SO2Me), allowing for precise, late-stage SNAr diversification [1].

Evidence DimensionPremature C4 displacement under basic nucleophilic conditions
Target Compound Data<1% background C4 displacement
Comparator Or Baseline2-chloro-3,4-difluoropyridine (>15% premature C4 displacement)
Quantified Difference>14% reduction in off-target C4 reactions
ConditionsExposure to primary amines/alkoxides prior to deliberate C4 activation

Provides a reliable protecting/directing strategy that maximizes step economy and overall yield in complex multi-step heterocyclic syntheses.

Application-Critical Performance: Metabolic Soft-Spot Blocking

For medicinal chemistry procurement, the incorporation of the 3-fluoro group provides a critical pharmacokinetic advantage over non-fluorinated analogs. APIs synthesized using 2-chloro-3-fluoro-4-(methylthio)pyridine consistently demonstrate lower intrinsic clearance rates (CL_int) in human liver microsome assays. Compared to matched-pair APIs derived from 2-chloro-4-(methylthio)pyridine, the fluorinated derivatives exhibit a >3-fold reduction in CYP450-mediated oxidation at the C3 position, directly improving the in vivo half-life of the final drug candidate [1].

Evidence DimensionIn vitro microsomal stability (intrinsic clearance, CL_int)
Target Compound DataAPIs derived from 3-fluoro target (>3x reduction in CYP oxidation)
Comparator Or BaselineAPIs derived from non-fluorinated 2-chloro-4-(methylthio)pyridine
Quantified Difference>3-fold improvement in metabolic stability at C3
ConditionsHuman liver microsome (HLM) stability assays

Crucial for drug discovery procurement aiming to resolve pharmacokinetic liabilities and improve API half-life early in the development pipeline.

Kinase Inhibitor Library Synthesis

Directly leveraging the chemoselective C2-functionalization detailed in Section 3, this compound is selected for synthesizing dual-substituted pyridine cores in kinase inhibitor libraries. The methylthio group prevents unwanted C4 reactions during early library elaboration, ensuring high-purity intermediates [1].

Agrochemical Active Ingredient Development

The metabolic soft-spot blocking provided by the 3-fluoro group makes this scaffold highly valuable for crop protection agents. It allows agrochemical developers to increase the environmental and metabolic half-life of pyridine-based active ingredients without altering the core binding geometry [1].

Late-Stage Sulfone-Mediated Diversification

In complex API manufacturing, the robust masking of the C4 position by the methylthio group enables extended synthetic sequences. Once the C2 position is fully elaborated, the thioether is oxidized to a sulfone, unlocking the C4 position for late-stage nucleophilic aromatic substitution with diverse amines or alkoxides [1].

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight fragment, 2-chloro-3-fluoro-4-(methylthio)pyridine provides three distinct, orthogonally addressable vectors. The kinetic activation of the C2 position allows rapid initial hit expansion, while the C4-methylthio group serves as a stable handle for subsequent structural morphing [1].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

176.9815262 g/mol

Monoisotopic Mass

176.9815262 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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